N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring, chlorobenzyl groups, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Introduction of the Piperazine Ring: The hydrazide is then reacted with a piperazine derivative, such as 1-(2-chlorobenzyl)piperazine, under controlled conditions to introduce the piperazine ring.
Condensation Reaction: The final step involves the condensation of the intermediate product with 3-chlorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide: Unique due to its specific structure and functional groups.
N’-(3-Bromobenzylidene)-2-(4-(2-bromobenzyl)-1-piperazinyl)acetohydrazide: Similar structure but with bromine atoms instead of chlorine.
N’-(3-Methylbenzylidene)-2-(4-(2-methylbenzyl)-1-piperazinyl)acetohydrazide: Similar structure but with methyl groups instead of chlorine.
Uniqueness
N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is unique due to the presence of chlorobenzyl groups, which may impart specific chemical and biological properties not observed in its analogs.
Properties
Molecular Formula |
C20H22Cl2N4O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
JIPOOCXSRHNLKA-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.